Iododifluoroacetyl fluoride
Overview
Description
Iododifluoroacetyl fluoride is a chemical compound with the molecular formula C₂F₃IO. It is a specialty product often used in proteomics research applications . This compound is classified as a dangerous good for transport and must be handled with care due to its hazardous nature . It is typically stored at -20°C and has a boiling point of 40-41°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iododifluoroacetyl fluoride can be synthesized from ICF₂CF₂OSO₂F in the presence of cesium fluoride. The reaction is carried out at 90°C for 3 hours, yielding ICF₂C(O)F with a 91% yield . Another method involves using 1,1,2,2-tetrafluoroethyl ethyl ether as a raw material, which is oxidized to generate acyl fluoride under the conditions of 140-160°C with the aid of a catalyst .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions: Iododifluoroacetyl fluoride undergoes various chemical reactions, including substitution reactions. For instance, it can react with cesium fluoride to form ICF₂C(O)F .
Common Reagents and Conditions:
Substitution Reactions: Cesium fluoride is a common reagent used in the synthesis of this compound.
Oxidation Reactions: 1,1,2,2-tetrafluoroethyl ethyl ether can be oxidized to produce acyl fluoride.
Major Products Formed: The major product formed from the reaction of ICF₂CF₂OSO₂F with cesium fluoride is ICF₂C(O)F .
Scientific Research Applications
Iododifluoroacetyl fluoride is primarily used in proteomics research applications . It is also utilized in the synthesis of various fluorinated compounds, which have applications in medicinal chemistry, agrochemicals, and material sciences . The compound’s unique properties make it valuable for studying the effects of fluorine substitution in organic molecules.
Mechanism of Action
The mechanism by which iododifluoroacetyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates during chemical transformations.
Comparison with Similar Compounds
Difluoroacetyl Fluoride: Similar in structure but lacks the iodine atom.
Fluorosulfonyldifluoroacetyl Fluoride: Involves the synthesis of tetrafluoroethane-β-sultone and its subsequent isomerization.
Uniqueness: Iododifluoroacetyl fluoride is unique due to the presence of both iodine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
2,2-difluoro-2-iodoacetyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXYLHNHSDAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382131 | |
Record name | Iododifluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44507-93-9 | |
Record name | Iododifluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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